Differential Cytotoxicity: HIV-1 Integrase Inhibitor 8 (1568-80-5) vs. Catechol-Containing Lead Compound (1)
HIV-1 integrase inhibitor 8 demonstrates a significant, quantifiable reduction in cytotoxicity compared to the catechol-containing lead compound 1. This differentiation is central to its utility as a tool compound where minimizing non-specific cell death is a critical experimental parameter [1].
| Evidence Dimension | Cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | LD50 = 300 µM |
| Comparator Or Baseline | Compound 1 (catechol-containing lead) LD50 = 65 µM |
| Quantified Difference | 4.6-fold higher LD50, indicating significantly lower cytotoxicity |
| Conditions | HeLa cell culture; MTT assay |
Why This Matters
For procurement, this 4.6-fold lower cytotoxicity allows for a wider experimental concentration range in cell-based assays without confounding toxic effects, a key advantage over more toxic catechol-based analogs.
- [1] Molteni, V.; Rhodes, D.; Rubins, K.; Hansen, M.; Bushman, F. D.; Siegel, J. S. A New Class of HIV-1 Integrase Inhibitors: The 3,3,3',3'-Tetramethyl-1,1'-spirobi(indan)-5,5',6,6'-tetrol Family. J. Med. Chem. 2000, 43 (10), 2031–2039. View Source
